1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one
CAS No.:
Cat. No.: VC15731622
Molecular Formula: C14H17NO3S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO3S |
|---|---|
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | 1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one |
| Standard InChI | InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3 |
| Standard InChI Key | HCNLPXBIOQMAFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C |
Introduction
Structural Characteristics and Molecular Architecture
Bicyclic Framework and Functional Groups
The core structure of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one consists of a bicyclo[3.2.0]heptane skeleton, where two rings share three adjacent atoms. The nitrogen atom occupies the 2-position, while the tosyl (p-toluenesulfonyl) group and methyl substituent are attached at the 1- and 2-positions, respectively . The ketone group at the 7-position introduces a reactive electrophilic site, critical for downstream chemical modifications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.36 g/mol |
| CAS Number | 122080-98-2 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The absence of reported physical properties such as melting or boiling points underscores the need for further experimental characterization .
Stereochemical Considerations
While stereochemical details remain unspecified in available literature, the bicyclo[3.2.0] system inherently imposes spatial constraints. The fusion of the five- and three-membered rings limits conformational flexibility, potentially influencing reactivity and intermolecular interactions. Computational modeling or X-ray crystallography could elucidate preferred conformations, but such data are currently lacking.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one typically begins with cyclopentanone derivatives, leveraging their inherent ring strain and reactivity for bicyclic formation. Key steps include:
-
Tosylation: Introduction of the tosyl group via nucleophilic substitution or sulfonylation.
-
Cyclization: Intramolecular ring-closing reactions to form the bicyclic framework.
-
Functionalization: Installation of the methyl group and ketone moiety.
A representative route involves treating cyclopentanone with tosyl chloride in the presence of a base, followed by cyclization under acidic or thermal conditions.
Catalytic and Reaction Conditions
Optimized protocols emphasize temperature control (40–80°C) and catalytic systems to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed in analogous azabicyclic syntheses , though direct evidence for this compound remains sparse. Solvent selection (e.g., tetrahydrofuran or dichloromethane) and inert atmospheres are critical to prevent side reactions.
Chemical Reactivity and Functional Transformations
Electrophilic and Nucleophilic Sites
The ketone at position 7 serves as a primary electrophilic center, amenable to nucleophilic attack by Grignard reagents or hydride donors (e.g., NaBH). Concurrently, the tosyl group acts as a leaving group, facilitating substitution reactions at the nitrogen atom.
Reductive Amination
Reduction of the ketone to an alcohol followed by reductive amination could yield secondary amine derivatives, though such transformations require validation.
Stability and Degradation Pathways
Applications in Medicinal and Synthetic Chemistry
Intermediate in Drug Synthesis
The compound’s rigid bicyclic structure makes it a valuable intermediate for constructing complex alkaloids or enzyme inhibitors. For example, functionalization at the 7-position could yield β-lactamase inhibitors, analogous to clavulanic acid derivatives .
Catalytic Applications
In asymmetric catalysis, chiral azabicyclic frameworks can act as ligands for transition metals, enhancing enantioselectivity in reduction or C–H functionalization reactions .
Recent Advances and Future Directions
Innovations in Synthesis
Recent methodologies, such as photoredox catalysis or flow chemistry, could streamline the synthesis of this compound, improving scalability and reducing waste .
Unresolved Challenges
Key gaps include the lack of crystallographic data, detailed pharmacokinetic studies, and eco-friendly synthetic routes. Addressing these could unlock broader applications in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume